Cas no 536708-58-4 (2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide)
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Acetamide, 2-[[3-(4-ethoxyphenyl)-4,5-dihydro-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio]-N-(4-ethylphenyl)-
- 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
- AB00668851-01
- F0580-0611
- AKOS024585300
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- 536708-58-4
- Oprea1_180748
-
- Inchi: 1S/C28H26N4O3S/c1-3-18-9-11-19(12-10-18)29-24(33)17-36-28-31-25-22-7-5-6-8-23(22)30-26(25)27(34)32(28)20-13-15-21(16-14-20)35-4-2/h5-16,30H,3-4,17H2,1-2H3,(H,29,33)
- InChI Key: AXCXDNWMRXDEEF-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(CC)C=C1)(=O)CSC1N(C2=CC=C(OCC)C=C2)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1
Computed Properties
- Exact Mass: 498.17256188g/mol
- Monoisotopic Mass: 498.17256188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 807
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- pka: 12.38±0.20(Predicted)
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Pricemore >>
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| Life Chemicals | F0580-0611-2μmol |
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide |
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536708-58-4 | 90%+ | 2mg |
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536708-58-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0580-0611-4mg |
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide |
536708-58-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
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2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide |
536708-58-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0580-0611-10mg |
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide |
536708-58-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Comprehensive Analysis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS No. 536708-58-4)
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide, identified by its CAS No. 536708-58-4, is a structurally complex molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique pyrimido[5,4-b]indole core, coupled with sulfanyl and acetamide functional groups, makes it a promising candidate for various biomedical applications. Researchers are particularly intrigued by its potential as a kinase inhibitor, a topic that aligns with current trends in targeted cancer therapy and precision medicine.
In recent years, the scientific community has shown a growing interest in small-molecule inhibitors that can modulate specific signaling pathways. The pyrimidoindole scaffold, present in this compound, is known for its ability to interact with ATP-binding sites of kinases, a feature that has been exploited in the development of anti-cancer agents. This aligns with the surge in searches for "kinase inhibitors for cancer treatment" and "novel small-molecule therapeutics", reflecting the public's fascination with cutting-edge medical advancements.
The ethoxyphenyl and ethylphenyl substituents in the molecule contribute to its lipophilicity and bioavailability, two critical factors in drug design. These properties are often discussed in forums and publications focusing on ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, a hot topic among pharmaceutical researchers. The compound's sulfanyl linker also offers potential for further derivatization, making it a versatile building block in combinatorial chemistry.
From a synthetic chemistry perspective, the preparation of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves multi-step reactions, including cyclization and cross-coupling methodologies. These techniques are frequently searched by chemists looking for "efficient synthetic routes for heterocyclic compounds" or "green chemistry approaches to complex molecules". The compound's structural complexity also makes it an interesting case study for computational chemistry and molecular docking simulations, areas that have seen exponential growth due to advancements in AI-driven drug discovery.
Beyond its potential therapeutic applications, this compound has also piqued interest in material science. The pyrimido[5,4-b]indole moiety is known to exhibit fluorescence properties, making it a candidate for organic light-emitting diodes (OLEDs) or biochemical sensors. This dual applicability in pharmaceuticals and advanced materials makes it a subject of cross-disciplinary research, addressing the growing demand for multifunctional compounds in both academia and industry.
In conclusion, 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide represents a fascinating intersection of medicinal chemistry, materials science, and computational biology. Its structural features and potential applications align perfectly with current scientific trends and public interest in personalized medicine and sustainable technologies. As research continues to unravel its full potential, this compound is poised to remain a subject of intense study and innovation in the coming years.
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